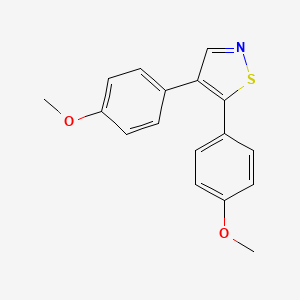

4,5-Bis(4-methoxyphenyl)isothiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-双(4-甲氧基苯基)异噻唑是一种杂环化合物,其特征在于存在一个异噻唑环,该环被两个4-甲氧基苯基取代。由于其独特的结构特征和潜在的生物活性,该化合物在药物化学和有机合成中引起了极大的兴趣。

准备方法

合成路线和反应条件

4,5-双(4-甲氧基苯基)异噻唑的合成通常涉及在受控条件下适当前体的缩合。 一种常见的方法是在氯苯中于80°C下使肟与亚硫酰氯反应,然后用硫酸二甲酯甲基化 。此方法以中等收率得到所需的异噻唑化合物。

工业生产方法

4,5-双(4-甲氧基苯基)异噻唑的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器和自动化系统以确保一致的质量和产率。

化学反应分析

反应类型

4,5-双(4-甲氧基苯基)异噻唑会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成相应的亚砜或砜。

还原: 还原反应可以将异噻唑环转化为其二氢形式。

取代: 亲电和亲核取代反应可以在芳香环或异噻唑环上发生。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

取代: 在适当的条件下使用诸如卤素、烷基化试剂和亲核试剂之类的试剂。

形成的主要产物

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that 4,5-bis(4-methoxyphenyl)isothiazole exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can target specific molecular pathways involved in cancer progression, leading to cell death and reduced tumor growth . The structure-activity relationship (SAR) analysis suggests that the methoxy groups play a crucial role in enhancing the compound's efficacy against cancer cells.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial and antifungal activities. It has demonstrated effectiveness in inhibiting the growth of certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents . The mechanism of action appears to involve disrupting cellular processes in pathogens, although further studies are needed to elucidate the exact pathways involved.

Biological Research

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of this compound. It has been tested for its ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegenerative diseases. Compounds derived from this scaffold have shown promise in reducing symptoms associated with conditions like depression and Alzheimer's disease .

Anti-inflammatory Properties

The compound is also being examined for its anti-inflammatory effects. Preliminary findings suggest that it may inhibit key inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Materials Science

Organic Semiconductors

In addition to its biological applications, this compound is utilized in materials science, particularly in the development of organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for incorporation into advanced materials used in electronics .

Comprehensive Data Table

Case Studies

- Anticancer Study : A study involving the synthesis of various thiazole derivatives found that compounds similar to this compound exhibited IC50 values indicating strong anticancer activity against several cell lines. The presence of methoxy groups was linked to enhanced bioactivity .

- Neuroprotective Research : A series of experiments assessed the inhibition of MAO by derivatives of this compound. Results demonstrated significant reductions in enzyme activity, suggesting potential therapeutic effects in treating neurodegenerative diseases .

- Material Development : In a study focused on organic electronics, researchers incorporated this compound into polymer matrices for photovoltaic applications. The resulting materials exhibited improved charge transport properties .

作用机制

4,5-双(4-甲氧基苯基)异噻唑的作用机制涉及它与特定分子靶点和途径的相互作用。 例如,已证明它可以抑制环氧合酶(COX-1和COX-2),环氧合酶在炎症反应中起着至关重要的作用 。该化合物的结构使其能够与这些酶的活性位点结合,从而阻断它们的活性并减少炎症。

相似化合物的比较

4,5-双(4-甲氧基苯基)异噻唑可以与其他类似化合物进行比较,例如:

4,5-双(4-甲氧基苯基)-2-(三氟甲基)噻唑: 该化合物也表现出强烈的生物活性,包括抑制血小板聚集.

4,5-二芳基异恶唑: 这些化合物以其抗炎和抗癌特性而闻名.

4,5-双(4-甲氧基苯基)异噻唑的独特性在于其特定的取代模式和由此产生的生物活性,使其成为进一步研究和开发的有价值化合物。

属性

分子式 |

C17H15NO2S |

|---|---|

分子量 |

297.4 g/mol |

IUPAC 名称 |

4,5-bis(4-methoxyphenyl)-1,2-thiazole |

InChI |

InChI=1S/C17H15NO2S/c1-19-14-7-3-12(4-8-14)16-11-18-21-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3 |

InChI 键 |

COPANKICKKUPAC-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=C(SN=C2)C3=CC=C(C=C3)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。